Cas no 693252-70-9 (Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)-)
![Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)- structure](https://www.kuujia.com/scimg/cas/693252-70-9x500.png)
693252-70-9 structure
Product name:Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)-
Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)-
- 7-benzyl-2-phenylimidazo[1,2-a]pyrazin-3-one
- 7-Benzyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
- DTXSID10797232
- 693252-70-9
-
- Inchi: InChI=1S/C19H15N3O/c23-19-18(16-9-5-2-6-10-16)20-17-14-21(11-12-22(17)19)13-15-7-3-1-4-8-15/h1-12,14H,13H2
- InChI Key: XDNABEPSQYISMG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C=CN3C(=C2)N=C(C3=O)C4=CC=CC=C4
Computed Properties
- Exact Mass: 301.12165
- Monoisotopic Mass: 301.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.9Ų
- XLogP3: 3.1
Experimental Properties
- PSA: 35.91
Imidazo[1,2-a]pyrazin-3(7H)-one, 2-phenyl-7-(phenylmethyl)- Related Literature
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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